

Application Note: Quantification of Buminafos Using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Buminafos	
Cat. No.:	B1195981	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, albeit representative, protocol for the quantification of the organophosphate herbicide **Buminafos** in soil samples using gas chromatography coupled with mass spectrometry (GC-MS). Due to the limited availability of specific validated methods for **Buminafos** in published literature, this protocol has been developed based on established methods for other organophosphate pesticides.[1][2][3][4]

Introduction

Buminafos is an organophosphate compound previously used as a herbicide and defoliant. Monitoring its presence in environmental samples is crucial for assessing contamination and understanding its environmental fate. Gas chromatography is a robust technique for the analysis of volatile and semi-volatile organic compounds.[1] When coupled with a mass spectrometer, it provides high selectivity and sensitivity, making it suitable for trace-level quantification of pesticides in complex matrices like soil. This application note outlines a comprehensive workflow, including sample preparation, GC-MS analysis, and data processing for the quantification of **Buminafos**.

Experimental Protocol



This protocol is intended as a guideline and may require optimization for specific laboratory conditions and sample matrices.

Reagents and Materials

- Solvents: Acetonitrile, Ethyl Acetate, Dichloromethane (all pesticide residue grade or equivalent).
- Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).
- Standards: Buminafos analytical standard, Triphenyl phosphate (TPP) as an internal standard (IS).
- Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL).
- Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation: Solid Phase Extraction (SPE)

- Soil Extraction:
 - Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
 - Add 20 mL of acetonitrile and shake vigorously for 30 minutes on a mechanical shaker.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Carefully collect the supernatant.
- SPE Cleanup:
 - Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of acetonitrile.
 - Load 5 mL of the soil extract supernatant onto the cartridge.
 - Wash the cartridge with 5 mL of a 10:90 (v/v) ethyl acetate/acetonitrile mixture to remove interferences.



- Elute the target analyte with 10 mL of ethyl acetate.
- Dry the eluate over anhydrous sodium sulfate.
- Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 1 mL of ethyl acetate containing the internal standard (TPP) at a concentration of 1 μ g/mL.
- Transfer the final extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following table summarizes the proposed instrumental parameters for the GC-MS analysis.

Parameter	Value
Gas Chromatograph	Agilent 7890B or equivalent
Mass Spectrometer	Agilent 5977A or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Injection Mode	Splitless
Injection Volume	1 μL
Injector Temperature	250°C
Oven Program	80°C (hold 1 min), ramp to 200°C at 20°C/min, then ramp to 280°C at 10°C/min (hold 5 min)
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Quadrupole Temp.	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)



Calibration and Quantification

Prepare a series of calibration standards of **Buminafos** (e.g., 10, 25, 50, 100, 250, 500 ng/mL) in ethyl acetate, each containing the internal standard at a constant concentration (1 μ g/mL). A calibration curve is generated by plotting the ratio of the peak area of **Buminafos** to the peak area of the internal standard against the concentration of **Buminafos**.

Data and Results

The following tables present representative data that would be expected from a validated method.

Table 1: Hypothetical Retention Times and SIM Ions for Buminafos and Internal Standard

Compound	Retention Time (min)	Quantification Ion (m/z)	Qualifier Ions (m/z)
Buminafos	12.5	288	155, 232
Triphenyl phosphate (IS)	14.2	326	152, 77

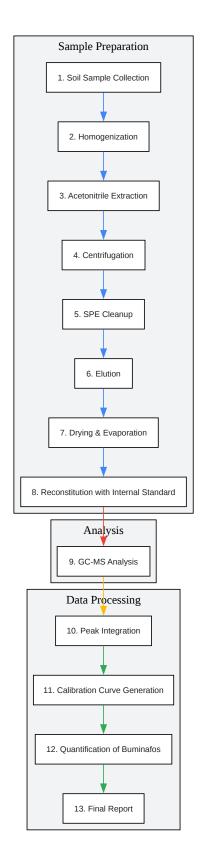
Table 2: Hypothetical Method Validation Parameters

Parameter	Result
Linearity (R²)	> 0.995
Limit of Detection (LOD)	5 ng/g
Limit of Quantification (LOQ)	15 ng/g
Accuracy (Recovery % at 50 ng/g)	95%
Precision (RSD % at 50 ng/g)	< 10%

Visualizations Experimental Workflow



The following diagram illustrates the complete analytical workflow from sample collection to data analysis.





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Caption: Workflow for **Buminafos** quantification.

Conclusion

This application note provides a comprehensive, though hypothetical, gas chromatographymass spectrometry method for the quantification of **Buminafos** in soil samples. The outlined sample preparation and instrumental parameters are based on established analytical principles for organophosphate pesticides and should serve as a strong starting point for method development and validation. The high selectivity and sensitivity of GC-MS make it an ideal technique for the reliable determination of **Buminafos** residues in environmental matrices.

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